molecular formula C10H19NO3 B3067433 (2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 114676-61-8

(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No. B3067433
CAS RN: 114676-61-8
M. Wt: 201.26 g/mol
InChI Key: BXZADLGAYWRZCR-JGVFFNPUSA-N
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Description

“(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate” is a non-proteinogenic amino acid derivative primarily used in the synthesis of peptides and related bioactive molecules. It has a CAS Number of 114676-61-8 and a molecular weight of 201.27 . It is a solid substance .


Physical And Chemical Properties Analysis

“(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate” is a solid substance . It has a molecular weight of 201.26 . The boiling point is 282.5±33.0°C at 760 mmHg . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • (2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, N-protected 4-fluoropyrrolidine derivatives, useful as dipeptidyl peptidase IV inhibitors, are synthesized using a methodology that includes the use of (2S,4R)-4-hydroxyproline derivatives, showcasing the compound's role in creating medically significant molecules (Singh & Umemoto, 2011).

Stereoselective Synthesis

  • The compound plays a significant role in stereoselective synthesis processes. One such example is the Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline, where (2S)-(beta-tert-Butoxycarbonyl-alpha-(S)-hydroxyethyl)-4-R-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester is a key compound, underscoring its utility in achieving specific stereochemistry in chemical syntheses (King, Armstrong, & Keller, 2005).

NMR Applications in Peptide Research

  • In peptide research, (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound , is used for sensitive detection in 19F NMR. This showcases the compound's relevance in biochemical studies, particularly in analyzing peptide structures (Tressler & Zondlo, 2014).

Enzyme-Catalyzed Kinetic Resolution

  • The compound is also significant in enzyme-catalyzed processes. For example, the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a compound structurally related to (2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, was reported, illustrating its importance in chiral chemistry and enzymatic reactions (Faigl et al., 2013).

Application in Synthesis of Key Intermediates

  • It is used in the synthesis of key intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, which is crucial in the production of natural products like Biotin, demonstrating the compound's role in synthesizing biochemically significant intermediates (Qin et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZADLGAYWRZCR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

The 4-benzyloxy-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester (168.57 mg, 0.58 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100.00 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 110.89 mg. C10H19NO3 MS m/e=202.1 (M+H).
Name
4-benzyloxy-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
168.57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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